molecular formula CH4N2O<br>NH2CONH2<br>CH4N2O B1195089 Urea phosphate CAS No. 4401-74-5

Urea phosphate

Cat. No.: B1195089
CAS No.: 4401-74-5
M. Wt: 60.056 g/mol
InChI Key: XSQUKJJJFZCRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea phosphate is a chemical compound formed by the combination of urea and phosphoric acid in a 1:1 molar ratio. It is widely used as a fertilizer due to its high nitrogen and phosphorus content, which are essential nutrients for plant growth. The compound is highly soluble in water, producing a strongly acidic solution, and is often used in drip irrigation systems to prevent clogging of pipes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Urea phosphate is synthesized by reacting urea with phosphoric acid. The reaction is typically carried out in a reactor where urea and phosphoric acid are mixed in a specific molar ratio. The reaction conditions, such as temperature and time, are controlled to ensure complete reaction. The reaction can be represented as:

H3PO4(aq)+(NH2)2CO(s)(NH2)2COH3PO4(s)\text{H}_3\text{PO}_4 (\text{aq}) + (\text{NH}_2)_2\text{CO} (\text{s}) \rightarrow (\text{NH}_2)_2\text{CO} \cdot \text{H}_3\text{PO}_4 (\text{s}) H3​PO4​(aq)+(NH2​)2​CO(s)→(NH2​)2​CO⋅H3​PO4​(s)

Industrial Production Methods: In industrial settings, the production of this compound involves the use of purified wet-process phosphoric acid and urea. The reaction is carried out at controlled temperatures, typically around 20°C, with varying reaction times to optimize the yield and quality of the product. The resulting solution is then filtered to remove impurities, evaporated to concentrate the product, and crystallized to obtain this compound crystals .

Chemical Reactions Analysis

Types of Reactions: Urea phosphate undergoes various chemical reactions, including:

    Hydrolysis: When dissolved in water, this compound dissociates into urea and phosphoric acid.

    Decomposition: At high temperatures, this compound can decompose to produce ammonia, carbon dioxide, and phosphoric acid.

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.

    Decomposition: High temperatures (above 300°C) are required for the decomposition reaction.

Major Products Formed:

Scientific Research Applications

Urea phosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of urea phosphate involves its dissociation into urea and phosphoric acid when dissolved in water. The phosphoric acid provides phosphorus, which is essential for energy transfer and genetic material synthesis in plants. Urea provides nitrogen, which is a critical component of amino acids, proteins, and chlorophyll. The combined effect of these nutrients promotes plant growth and development .

Comparison with Similar Compounds

    Monoammonium Phosphate (MAP): Contains ammonium and phosphate ions.

    Diammonium Phosphate (DAP): Contains two ammonium ions and one phosphate ion.

    Ammonium Polyphosphate: Contains multiple ammonium and phosphate units.

Comparison: Urea phosphate is unique in that it provides both nitrogen and phosphorus in a water-soluble form, making it highly effective as a fertilizer. Unlike monoammonium phosphate and diammonium phosphate, which primarily provide phosphorus, this compound also supplies a significant amount of nitrogen. This dual nutrient provision makes this compound particularly valuable in agricultural applications where both nitrogen and phosphorus are needed .

Properties

IUPAC Name

urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQUKJJJFZCRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O, Array, NH2CONH2
Record name UREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CARBAMIDE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name UREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name urea
Source Wikipedia
URL https://en.wikipedia.org/wiki/Urea
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37955-36-5
Record name Urea, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37955-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4021426
Record name Urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, Colourless to white, prismatic, crystalline powder or small, white pellets, White solid with a characteristic odor; [ICSC], Solid, WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
Record name UREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Urea
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name CARBAMIDE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Urea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2078
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Urea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000294
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name UREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

Decomposes (NTP, 1992), Decomposes
Record name UREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name UREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

>9 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Very soluble in water; Soluble in ethanol, 10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl, INSOL IN BENZENE; SOL IN ACETIC ACID, Sol in pyrimidine, In water, 5.45X10+5 mg/l @ 25 °C, 545.0 mg/mL, Solubility in water: miscible
Record name SID49640652
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name UREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Urea
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARBAMIDE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name UREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Urea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000294
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name UREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3230 @ 20 °C/4 °C, On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%, g/cm³
Record name UREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name UREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name UREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.000012 [mmHg], 1.2X10-5 mm Hg @ 25 °C
Record name Urea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2078
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name UREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

... The primary mechanism of ammonia toxicosis appears to be inhibition of the citric acid cycle. There is an increase in anaerobic glycolysis, blood glucose, and blood lactate ... . Acidosis is manifested. The exact means by which ammonia blocks the citric acid cycle is not known. It is postulated that ammonia saturation of the glutamine-synthesizing system causes a backing-up in the citrate cycle, a decrease in its intermediates, and a decrease in energy production and cellular respiration, which leads to convulsions ... . The decrease of citrate cycle intermediates is postulated to result from reamination of pyruvic, ketoglutaric, and oxaloacetic acids.
Record name UREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Cyanates are present as an impurity /American Research Products Co/, 0.3-2.0 wt% of biuret is typically present in solid urea
Record name UREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystals or powder, Tetragonal prisms

CAS No.

57-13-6, 4744-36-9, 37955-36-5
Record name UREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carbamimidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4744-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004744369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037955365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name urea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name urea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W8T17847W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name UREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Urea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000294
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name UREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

275 °F (NTP, 1992), 132 °C to 135 °C, 132.70 °C, Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C, 132 °C, 132.7-135 °C
Record name UREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Urea
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARBAMIDE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name UREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Urea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000294
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name UREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

According to another form of the invention the method includes the steps of dissolving urea in phosphoric acid to form a solution of a urea phosphoric acid adduct, adding a mixture of potassium salts and ammonium salts and/or urea to the solution while agitating the solution, adding a further quantity of phosphoric acid while the agitation is continued, and allowing the slurry obtained to cool and set to form a solid. In this form of the invention the solution of urea phosphoric acid adduct is agitated during the addition of the potassium salts and the ammonium salts and/or the urea during the addition of the further quantity of phosphoric acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A method of manufacturing water soluble mixed NPK fertilizer composition in solid form comprising the steps of (a) dissolving urea in phosphoric acid to form a urea phosphoric acid adduct solution, (b) adding one or more potassium salts to said adduct while agitating to form a mixture in solid or slurry form and (c) cooling the mixture thus formed, so as to crystallize the solid soluble fertilizer granules when the mixture is a slurry, the constituents of the mixture so chosen that the final product contains between 5 and 42% nitrogen, between 2 and 15% phosphorus and between 1 and 38% potassium, these values being elemental mass as a percentage relating to the total mass of the composition, the resulting composition, in 10% aqueous solution, having a pH of between 1.2 and 2.0.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 50 mL beaker was added 16 g of urea-phosphate produce as above and 22 g Milli-Q™ water. The solids were stirred with a magnetic stirrer until dissolved. This solution was subsequently added dropwise to the Colloid BP slurry at a mixing speed of 800 rpm. The dispersion quickly increased in viscosity following the addition of the urea-phosphate solution. After 10 minutes of mixing the shear thinning product was prepared.
Name
urea phosphate
Quantity
16 g
Type
reactant
Reaction Step One
Name
urea phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The process is very simple to carry out; starting with anhydrous ortho-phosphoric acid, which is crystalline at room temperature, a slight heating transforms the crystals into a clear liquid solution. In order to induce the spontaneous reaction with the solid urea, a preheating of the anhydrous ortho-phosphoric acid at 60°-90°C is preferred. After mixing with the solid urea, the reaction system has to be vigorously cooled in view of the exothermic reaction which takes place. The reaction is accomplished after a few seconds and dry crystalline urea phosphate formed in the reaction vessel is ready for use without any further operation. When starting with concentrated ortho-phosphoric acid, which has a concentration of over 90% H3PO4 (wt. per cent), the reaction according to the invention can be carried out in two ways. According to one preferable procedure the two reactants, in which the ortho-phosphoric acid (above 90% by wt. H3PO4) is previously preheated at 60°-90°C, are mixed. The water present in the initial ortho-phosphoric acid is expelled during the prior heating and exothermal reaction with the solid urea. By another procedure the initial concentrated ortho-phosphoric acid (above 90% H3PO4) is first transformed into the anhydrous form and thereafter reacted with the solid urea. The final product in both procedures was the same as in the case of anhydrous ortho-phosphoric acid, and containing only between 0.3% and 0.7% water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

Referring now more specifically to FIG. 2, urea from source 101 may be introduced by means of line 102 and means for control of flow 102a into reactor 103 simultaneously with wet-process phosphoric acid from source 104 by means of line 105 and means for control of flow 105a into reactor 103 wherein the resulting mixture of urea and acid is agitated by mixer 106 and retained in reactor 103 for a sufficient period of time for reaction to form urea phosphate. Air from source 107 flows by means of line 108 and means for control of flow 108a to cross-type sparger 109 to cause a substantial portion of the water that was introduced with the acid and/or urea solution to be swept away and vented from the mixture. The urea phosphate-water mixture is continuously discharged from reactor 103 by means of constant level overflow line 110, which is equipped with siphon breaker 111 to pump 112 and pumped through line 113 to spray nozzle 114 and sprayed onto the granulation bed in rotary drum granulator 115. Air from source 107 flows by means of lines 108 and 116 and means for control of flow 116a to sparger 117 to effect a decrease in the moisture content of granular material therein down to only about 1.0 to about 2.0 percent by weight of material which is sufficiently low to ensure a highly desirable granular product. Granular material from granulator 115 flows by gravity through chute 118 to dryer 119. Ambient air 120 flows by means of blower 121 and duct 122 to combustion chamber 123. Fuel from source 124 flows by means of line 125 and means for control 125a to combustion chamber 123 to effect combustion of the fuel. The 200° F. mixture of air and combustion products flow by means of duct 126 to dryer 119 to effect a decrease in the moisture content of granular material therein down to only about 1.0 to 2.0 percent by weight of material which is sufficiently low to ensure a highly desirable granular product. Granular material exiting from dryer 119 is transported by conveyor means 127 to cooler 128. Ambient air is caused to flow countercurrent to flow of granular material by blower 129 to effect a decrease in temperature of granular material therein. Granular material from cooler 128 flows by gravity through chute 130 to screen deck 131 where screened product is sized to minus 6 plus 10 Tyler mesh. The oversize material flows by gravity from screen 131 through chute 132 to crusher 133 where it is reduced to essentially minus 16-mesh. Some of the product from screen 131 together with fines from screen deck 131 and crushed oversize from crusher 133 are transported by conveyor 134 to recycle feeder 135. Recycle material from feeder 135 and means for control of flow 135a by gravity through chute 136 to granulator 115.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
102a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
105a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urea phosphate
Reactant of Route 2
Urea phosphate
Reactant of Route 3
Urea phosphate
Reactant of Route 4
Urea phosphate
Reactant of Route 5
Urea phosphate
Reactant of Route 6
Urea phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.